
3-Deaza-C-ado
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of halogenated intermediates, which undergo nucleophilic substitution reactions to form the desired compound . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of 3-deaza-adenosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Deaza-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.
Substitution: Halogenated derivatives of 3-deaza-adenosine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various halogenated and reduced derivatives of 3-deaza-adenosine, which can exhibit different biological activities .
Scientific Research Applications
3-Deaza-adenosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential antiviral, antibacterial, and antitumor properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 3-deaza-adenosine involves the inhibition of S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine, which in turn inhibits methylation reactions in cells . This inhibition affects various cellular processes, including DNA and RNA synthesis, and can lead to cytotoxic effects in certain pathogens .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-deaza-adenosine
- 3-Fluoro-3-deaza-adenosine
- 2,3-Difluoro-3-deaza-adenosine
- 7-Deaza-adenosine (Tubercidin)
- 1-Deaza-adenosine
Uniqueness
3-Deaza-adenosine is unique due to its specific inhibition of S-adenosylhomocysteine hydrolase and its ability to act as a substrate for adenosine kinase in Mycobacterium tuberculosis, but not in humans . This selective activity makes it a promising candidate for developing targeted therapies against certain pathogens .
Properties
CAS No. |
81601-33-4 |
|---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(1S,2R,3R,5S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8+,10-,11+/m0/s1 |
InChI Key |
XNJHAZWZQGXOSC-BLMCLJNJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


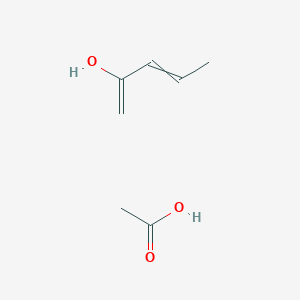
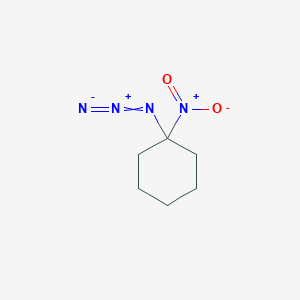
![4-({Tris[(propan-2-yl)oxy]silyl}amino)benzonitrile](/img/structure/B14410932.png)
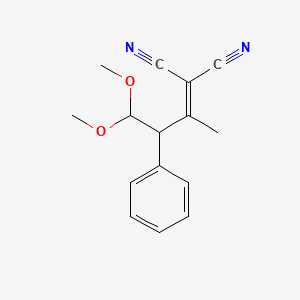
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
![N-{[(Prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14410948.png)
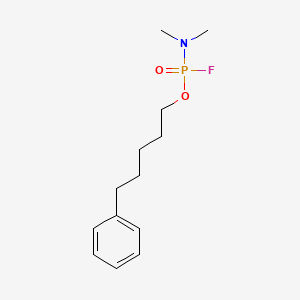
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
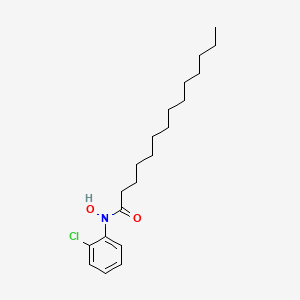


![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
